N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide
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Overview
Description
N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide is a compound that belongs to the class of pyridine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide typically involves the reaction of 2-benzyl-4-bromophenylamine with pyridine-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or the removal of the bromine atom.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the benzyl group can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpyridine: Similar in structure but lacks the bromine atom.
N-(2-Benzylphenyl)pyridine-4-carboxamide: Similar but without the bromine substitution.
N-(4-Bromophenyl)pyridine-4-carboxamide: Lacks the benzyl group.
Uniqueness
N-(2-Benzyl-4-bromophenyl)pyridine-4-carboxamide is unique due to the presence of both the benzyl and bromine substituents. This combination can enhance its biological activity and make it a valuable compound for various applications. The specific arrangement of these functional groups can also influence the compound’s reactivity and interactions with other molecules .
Properties
CAS No. |
82211-35-6 |
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Molecular Formula |
C19H15BrN2O |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-(2-benzyl-4-bromophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15BrN2O/c20-17-6-7-18(22-19(23)15-8-10-21-11-9-15)16(13-17)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,23) |
InChI Key |
BBCZKOAQLWCOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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